2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under the influence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the fluorophenyl and methoxy groups.
2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: A similar compound with a chlorine atom instead of fluorine.
2-(3-Fluorophenyl)-7-hydroxyimidazo[1,2-a]pyridine: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C14H11FN2O |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI Key |
YABFEUHNINQRFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.